3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a quinolinone derivative with benzenesulfonyl, dimethoxy, and methylphenylmethyl substituents . Quinolinones are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various methods including C-C and C-N bond forming strategies . For instance, benzenesulfonic acid derivatives can be synthesized as competitive inhibitors of human neutrophil elastase (hNE) .Scientific Research Applications
Chemical Synthesis and Reactivity
Research has shown interest in the synthesis and reactivity of compounds related to 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one, exploring their potential in creating novel chemical entities. For instance, studies on nucleophilic reactions of benzenesulfonyloxy derivatives have contributed to understanding their behavior under various conditions, facilitating the design of new synthetic pathways for heterocyclic compounds (Hamby & Bauer, 1987). Additionally, the synthesis of dimethoxy and trimethoxy quinolines has been explored, highlighting methods for introducing methoxy groups into the quinoline ring, which is relevant for the structural modification of related compounds (Stuart et al., 1987).
Biological Applications
The biological activities of compounds featuring the benzenesulfonyl and quinoline motifs have been a subject of study, with findings indicating potential anticancer and radioprotective properties. For example, novel quinoline derivatives have been evaluated for their anticancer activity, showing promising results against various cancer cell lines (Ghorab et al., 2008). These studies underscore the importance of structural features such as the benzenesulfonyl group in mediating biological effects, which could inform the development of new therapeutic agents.
Fluorescence and Sensing Applications
Research into the design and synthesis of fluorescent probes based on quinoline derivatives has demonstrated the utility of such compounds in sensing applications, particularly for the detection of metal ions. The development of a fluorescent probe for Zn2+ ions showcases the application of benzenesulfonyl-caged quinoline derivatives in bioimaging and cellular studies, offering insights into the dynamic processes involving metal ions in biological systems (Ohshima et al., 2010).
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-9-7-8-10-18(17)15-26-16-24(32(28,29)19-11-5-4-6-12-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYICYAZTBRHAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.